molecular formula C20H21N3O4 B11013496 Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate

Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate

Cat. No.: B11013496
M. Wt: 367.4 g/mol
InChI Key: QPVWBUUFNPNALM-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is a benzoate ester derivative featuring a pyrrolidinone core substituted at the 4-position with a carbamoyl group linked to a 6-methylpyridin-2-yl moiety. Its structural uniqueness lies in the 2-oxopyrrolidin-1-yl scaffold, which confers conformational rigidity compared to more flexible alkyl or ether linkers in analogues .

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

ethyl 4-[4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C20H21N3O4/c1-3-27-20(26)14-7-9-16(10-8-14)23-12-15(11-18(23)24)19(25)22-17-6-4-5-13(2)21-17/h4-10,15H,3,11-12H2,1-2H3,(H,21,22,25)

InChI Key

QPVWBUUFNPNALM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=N3)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies indicate that related pyridine and pyrrolidine derivatives possess inhibitory effects against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Anticancer Properties

Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate has been investigated for its anticancer potential. In vitro studies demonstrate that compounds with similar structures can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell growth and survival .

CNS Activity

Preliminary studies suggest that this compound may interact with central nervous system (CNS) receptors, potentially acting as a modulator for neurotransmitter systems. This opens avenues for research into its use as a therapeutic agent for neurological disorders .

Industrial Applications

In addition to its biological significance, this compound serves as a versatile building block in organic synthesis. It can be utilized in:

  • Pharmaceutical Development : As an intermediate in the synthesis of novel therapeutic agents.
  • Specialty Chemicals : In the production of materials with specific chemical properties tailored for industrial applications.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with other piperidine and pyridine derivatives:

CompoundStructureBiological ActivityReferences
Compound ASimilar to Ethyl 4-{...}Antimicrobial
Compound BDifferent substituentsAnticancer
Compound CRelated piperidine derivativeCNS Modulator

Comparison with Similar Compounds

Ethyl Benzoate Derivatives with Heterocyclic Substituents

Several ethyl benzoate derivatives share the core structure but differ in substituents, impacting physicochemical and pharmacological properties:

Compound Name/ID Substituent Group Key Structural Features Molecular Formula (Calculated) Notable Data
Target Compound 6-Methylpyridin-2-yl Pyrrolidinone-carbamoyl-pyridine linkage C₂₀H₂₂N₃O₄ (est.) Not reported in evidence
I-6230 Pyridazin-3-yl Phenethylamino linker with pyridazine C₂₂H₂₂N₄O₂ Synthetic intermediate
I-6232 6-Methylpyridazin-3-yl Methylated pyridazine variant C₂₃H₂₄N₄O₂ Enhanced lipophilicity vs. I-6230
Compound 6 2,5-Dimethyl-1H-pyrrol-1-yl Pyrrolidinone-pyrrole carbamoyl linkage C₂₀H₂₃N₃O₄ Mp: 147–148°C; Yield: 47.5%
Compound A21 Benzimidazole-thioacetamido Thioether-linked benzimidazole C₁₉H₁₉N₃O₃S Characterized via ¹H-NMR, TLC

Key Observations :

  • Heterocyclic Influence: The target compound’s 6-methylpyridin-2-yl group may enhance π-π stacking interactions compared to pyridazine (I-6230) or benzimidazole (A21) systems. Methylation (e.g., I-6232 vs.
  • Linker Flexibility: The rigid pyrrolidinone-carbamoyl linker in the target compound contrasts with the flexible phenethylamino (I-6230) or thioacetamido (A21) linkers, which may alter binding kinetics .

Pyrrolidinone-Containing Analogues

Pyrrolidinone derivatives are notable for their metabolic stability due to the ketone group. Comparisons include:

  • Target Compound vs.

Functional Group Variations

  • Carbamoyl vs. Thioether Linkages :

    • The carbamoyl group in the target compound may offer hydrogen-bonding capabilities absent in thioether-linked analogues like 5b () or A21 .
    • Thioether groups (e.g., 5b) could confer redox sensitivity or susceptibility to metabolic cleavage .
  • Ester vs. Acid Derivatives :

    • The ethyl ester in the target compound improves cell permeability compared to carboxylic acid derivatives (e.g., intermediates in ), though esterases may hydrolyze it in vivo .

Research Findings and Data Gaps

  • Biological Data: No activity data (e.g., antibacterial, enzymatic inhibition) are provided for the target compound, limiting functional comparisons.

Biological Activity

Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate is a compound of interest due to its potential therapeutic applications, particularly as an EP4 receptor agonist. This article explores its biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • An ethyl ester group
  • A pyridine ring
  • A pyrrolidine moiety
  • A benzoate structure

This unique combination of functional groups contributes to its biological activity, particularly its interaction with specific receptors in the body.

EP4 Receptor Agonism

Research indicates that this compound exhibits significant agonistic activity towards the EP4 receptor, which is part of the prostaglandin E2 receptor family. This receptor plays a crucial role in various physiological processes, including:

  • Inflammation
  • Pain modulation
  • Vascular function

The agonistic action on the EP4 receptor has been linked to improved blood flow in animal models, suggesting potential applications in treating conditions like peripheral arterial occlusive disease (PAOD) .

Study on Peripheral Arterial Occlusive Disease

A significant study highlighted the efficacy of similar compounds in enhancing blood flow in rat models. The research demonstrated that the agonistic action on the EP4 receptor led to vasodilation and improved perfusion in ischemic tissues. This suggests that this compound could be beneficial in clinical settings for patients suffering from PAOD .

Synthesis and Screening of Related Compounds

A series of compounds related to this compound were synthesized and screened for biological activity. These studies often utilize various assays to evaluate:

  • Antimicrobial efficacy : Against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity : To assess safety profiles.

Results indicated that many synthesized derivatives exhibited significant biological activities, warranting further investigation into their mechanisms of action .

Data Table: Summary of Biological Activities

Activity Type Description References
EP4 Receptor AgonismEnhances blood flow; potential treatment for PAOD
Antimicrobial ActivityEffective against various bacteria and fungi
CytotoxicityAssessed for safety in preliminary studies

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